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Introduction

SIS17 is a potent and selective small molecule inhibitor of Histone Deacetylase 11 (HDAC11),
the sole member of the class IV HDAC family.[1] Unlike pan-HDAC inhibitors, which can have
broad and sometimes toxic effects, the selectivity of SIS17 for HDAC11 allows for a more
targeted investigation into the specific roles of this enzyme in cellular processes, particularly in
the context of cancer.[1] Emerging research indicates that HDACL11 is a lysine defatty-acylase,
with a significantly higher efficiency for removing long-chain fatty acyl groups from proteins
compared to its deacetylase activity. One of the key substrates of HDAC11 is the mitochondrial
enzyme Serine Hydroxymethyltransferase 2 (SHMTZ2), a critical player in one-carbon
metabolism, which is often dysregulated in cancer.[1] This guide provides a comprehensive
overview of the preliminary research on SIS17, focusing on its mechanism of action,
guantitative data from initial studies, and detailed experimental protocols for its investigation in
a cancer research setting.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on SIS17.

Table 1: In Vitro Inhibitory Activity of SIS17 against HDACs
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Target Selectivity
Compound Substrate IC50 (uM) Reference
HDAC Notes
No significant
inhibition of
HDAC1,
HDAC4,
Myristoyl- HDACS,
SIS17 HDAC11 ] 0.83 [1]
H3K9 peptide SIRT1,
SIRT2,
SIRT3, and
SIRT6 at 100
HM.
Myristoyl-
SIS17 HDAC11 SHMT?2 0.27 - [1]
peptide
Myristoyl- Selective for
SIS7 HDAC11 _ 0.91 [1]
H3K9 peptide HDAC11.
Also inhibits
. HDAC4 (IC50
Myristoyl-
FT895 HDAC11 . 0.74 =25puM)and  [1]
H3K9 peptide
HDACS (IC50
=9.2 uM).

Table 2: Cellular Activity of SIS17 in Cancer Cell Lines
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. Treatment Observed
Cell Line Assay . Reference
Conditions Effect
Significant
increase in the
12.5, 25.0, and )
MCF7 (Breast SHMT?2 Fatty fatty acylation
, 50.0 uM SIS17 [1]
Cancer) Acylation level of
for 6 hours
endogenous
SHMT2.
48 hours, in o
) o o ) Synergistic
K562 (Leukemia)  Cytotoxicity combination with [2]

Oxaliplatin

cytotoxic effect.

Signaling Pathway

SIS17 exerts its effects by inhibiting the defatty-acylase activity of HDAC11. This leads to the
hyperacylation of HDAC11 substrates, most notably SHMT2. The increased fatty acylation of

SHMT2 has been shown to modulate its function, impacting downstream signaling pathways

crucial for cancer cell metabolism, proliferation, and survival.
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Cell Culture & Treatment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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